2,2'-Dinitrobiphenyl
2,2'-Dinitrobiphenyl
The electroreduction of 2,2′-dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry.
2,2'-dinitrobiphenyl is biphenyl substituted with nitro groups at the 2- and 2'-positions. It is a member of biphenyls and a C-nitro compound.
2,2'-dinitrobiphenyl is biphenyl substituted with nitro groups at the 2- and 2'-positions. It is a member of biphenyls and a C-nitro compound.
Brand Name:
Vulcanchem
CAS No.:
2436-96-6
VCID:
VC21243953
InChI:
InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H
SMILES:
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C12H8N2O4
Molecular Weight:
244.2 g/mol
2,2'-Dinitrobiphenyl
CAS No.: 2436-96-6
Cat. No.: VC21243953
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The electroreduction of 2,2′-dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry. 2,2'-dinitrobiphenyl is biphenyl substituted with nitro groups at the 2- and 2'-positions. It is a member of biphenyls and a C-nitro compound. |
|---|---|
| CAS No. | 2436-96-6 |
| Molecular Formula | C12H8N2O4 |
| Molecular Weight | 244.2 g/mol |
| IUPAC Name | 1-nitro-2-(2-nitrophenyl)benzene |
| Standard InChI | InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H |
| Standard InChI Key | QAFJHDNFUMKVIE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
| Boiling Point | 305.0 °C |
| Melting Point | 126.0 °C |
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